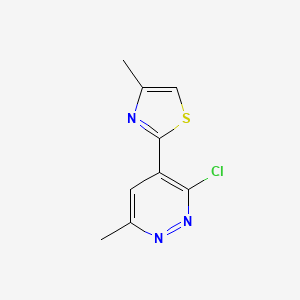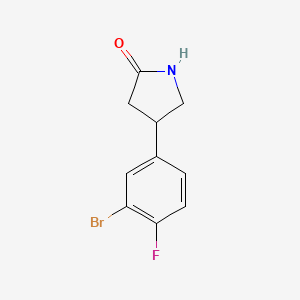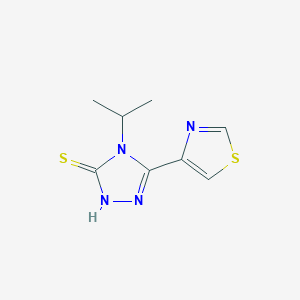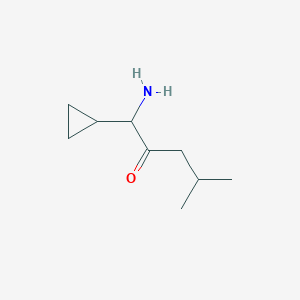
3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine typically involves the reaction of 3-chloro-6-methylpyridazine with 4-methyl-2-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridazine derivative, while coupling reactions would produce biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyridazine ring can participate in coordination with metal ions. These interactions can modulate enzyme activity or receptor function, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-6-methylpyridazine: Lacks the thiazole moiety, resulting in different electronic properties and reactivity.
4-Methyl-2-thiazolylamine: Contains the thiazole ring but lacks the pyridazine structure, affecting its biological activity.
6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine: Similar structure but without the chlorine atom, leading to different reactivity in substitution reactions.
Uniqueness
The unique combination of the pyridazine and thiazole rings in 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C9H8ClN3S |
|---|---|
Poids moléculaire |
225.70 g/mol |
Nom IUPAC |
2-(3-chloro-6-methylpyridazin-4-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H8ClN3S/c1-5-3-7(8(10)13-12-5)9-11-6(2)4-14-9/h3-4H,1-2H3 |
Clé InChI |
YWKUOOWRDONIKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=N1)Cl)C2=NC(=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino}acetic acid](/img/structure/B13166598.png)






![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)

